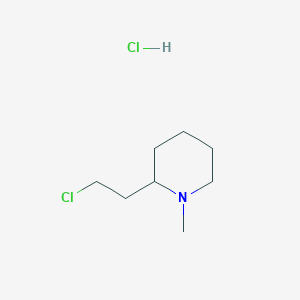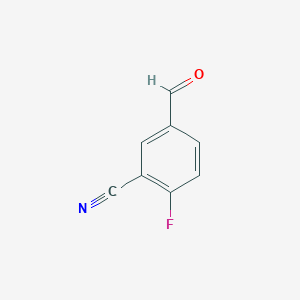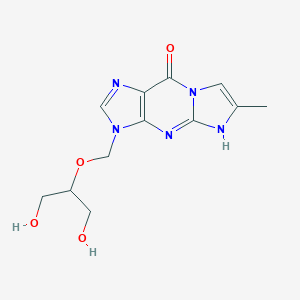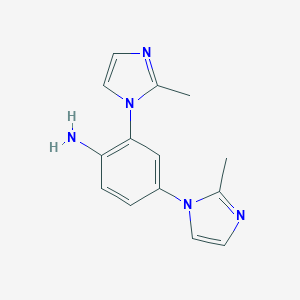
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine, commonly known as BIMPA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BIMPA is a heterocyclic compound that belongs to the family of imidazole derivatives. It has a molecular formula of C15H17N5 and a molecular weight of 271.33 g/mol.
作用機序
The mechanism of action of BIMPA involves its binding to the active site of metalloproteases, thereby inhibiting their activity. BIMPA has been shown to bind to the zinc ion present in the active site of metalloproteases, which is essential for their enzymatic activity.
生化学的および生理学的効果
BIMPA has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have shown that BIMPA can inhibit the activity of various metalloproteases such as matrix metalloproteases (MMPs), ADAMs (a disintegrin and metalloproteases), and ACE (angiotensin-converting enzyme). In vivo studies have shown that BIMPA can reduce the levels of MMPs in various tissues, which can help in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
実験室実験の利点と制限
BIMPA has several advantages as a research tool, including its high potency and selectivity for metalloproteases, its fluorescent properties, and its ability to inhibit the activity of various metalloproteases. However, BIMPA also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research on BIMPA. One potential direction is the development of BIMPA-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the development of BIMPA-based inhibitors for specific metalloproteases that are involved in various diseases such as cancer and arthritis. Furthermore, the potential applications of BIMPA in material science and nanotechnology also warrant further investigation.
合成法
BIMPA can be synthesized through a multistep process that involves the reaction of 2-methylimidazole and 4-nitrophenylamine, followed by reduction of the nitro group to an amino group. The final product is obtained by the reaction of the intermediate product with 2-methylimidazole.
科学的研究の応用
BIMPA has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and material science. In biochemistry, BIMPA has been shown to act as a potent inhibitor of metalloproteases, which are enzymes involved in various physiological processes such as tissue remodeling, inflammation, and cancer metastasis. BIMPA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
CAS番号 |
134485-97-5 |
|---|---|
製品名 |
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine |
分子式 |
C14H15N5 |
分子量 |
253.3 g/mol |
IUPAC名 |
2,4-bis(2-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C14H15N5/c1-10-16-5-7-18(10)12-3-4-13(15)14(9-12)19-8-6-17-11(19)2/h3-9H,15H2,1-2H3 |
InChIキー |
GJEJSBBHYCFZBN-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C |
正規SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C |
同義語 |
2,4-BIS-(2-METHYL-IMIDAZOL-1-YL)-PHENYLAMINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



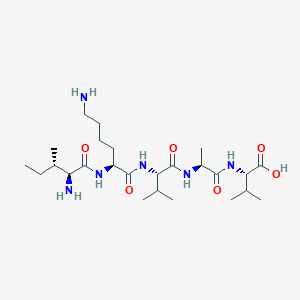
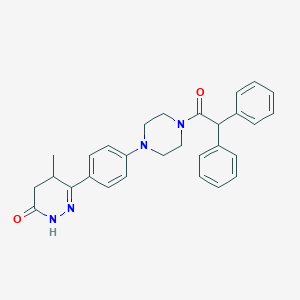
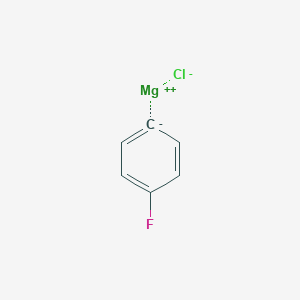
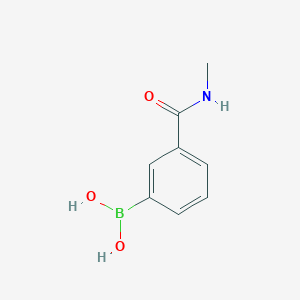
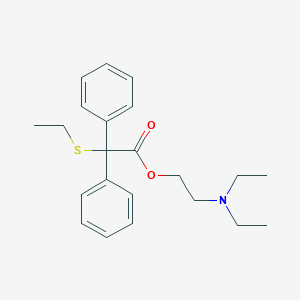
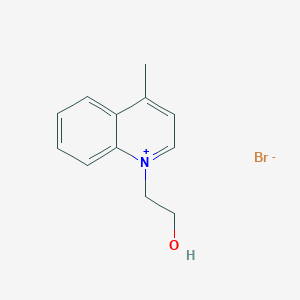
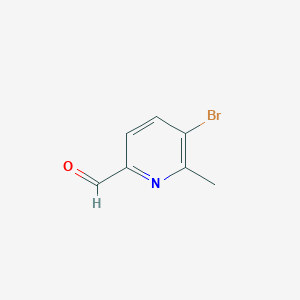
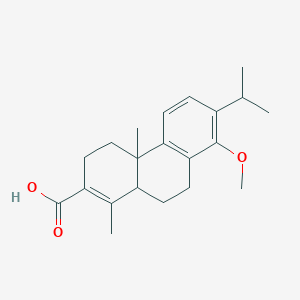
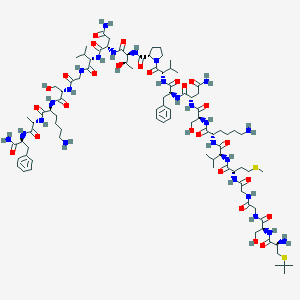
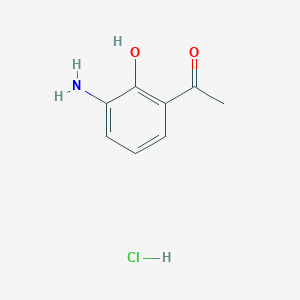
![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
